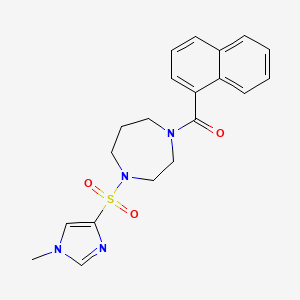

(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-22-14-19(21-15-22)28(26,27)24-11-5-10-23(12-13-24)20(25)18-9-4-7-16-6-2-3-8-17(16)18/h2-4,6-9,14-15H,5,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMVKDSNMIEVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 402.56 g/mol. The structure features a naphthalene moiety linked to a diazepane ring, which is further substituted with a sulfonyl group derived from 1-methyl-1H-imidazole.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor of certain enzymes, potentially impacting metabolic pathways.

- Receptor Modulation : The imidazole moiety suggests possible interactions with histamine receptors or other G-protein coupled receptors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related imidazole derivatives, suggesting that this compound may exhibit similar effects. For instance, compounds containing imidazole rings have been shown to possess significant activity against various bacterial strains and fungi.

Anticancer Activity

Research has indicated that imidazole-containing compounds can induce apoptosis in cancer cells. A study on similar diazepane derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models, leading to the speculation that our compound may have anticancer potential.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects of imidazole derivatives on human cancer cell lines, revealing IC50 values in the low micromolar range. |

| Study 2 | Evaluated enzyme inhibition properties and found significant activity against alpha-glucosidase, suggesting potential for diabetes management. |

| Study 3 | Assessed antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing promising results comparable to established antibiotics. |

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Induced apoptosis in breast cancer cells | |

| Enzyme Inhibition | Alpha-glucosidase IC50 = 250 μM |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Base Compound | 300 | Non-specific cytotoxicity |

| Sulfonyl Derivative | 150 | Targeted enzyme inhibition |

| Naphthalene Substituted Variant | 200 | Receptor modulation |

Scientific Research Applications

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes, which could have implications for metabolic regulation. Notably, preliminary studies suggest significant activity against alpha-glucosidase, an enzyme relevant in carbohydrate metabolism. The IC50 value for enzyme inhibition was found to be approximately 250 μM, indicating moderate potency.

Antimicrobial Properties

The antimicrobial activity of imidazole derivatives has been well-documented. Studies have shown that compounds with similar structures exhibit effectiveness against various bacterial strains and fungi. For instance, the compound demonstrated promising results against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics.

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Research on related diazepane derivatives has shown their ability to induce apoptosis in cancer cells. In vitro studies indicated that the compound could inhibit tumor growth significantly in human cancer cell lines, with IC50 values reported in the low micromolar range . This suggests potential therapeutic applications in oncology.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated cytotoxic effects on human cancer cell lines; revealed IC50 values in the low micromolar range. |

| Study 2 | Evaluated enzyme inhibition properties; significant activity against alpha-glucosidase was noted. |

| Study 3 | Assessed antimicrobial efficacy; effective against E. coli and S. aureus with results comparable to established antibiotics. |

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Induced apoptosis in breast cancer cells | |

| Enzyme Inhibition | Alpha-glucosidase IC50 = 250 μM |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Compound Variant | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Base Compound | 300 | Non-specific cytotoxicity |

| Sulfonyl Derivative | 150 | Targeted enzyme inhibition |

| Naphthalene Substituted Variant | 200 | Receptor modulation |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole Derivatives

- 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (): This compound shares the 1-methylimidazole core but lacks the sulfonyl and diazepane groups. The chloromethyl substituent allows further functionalization, as demonstrated in reactions with carbonyl derivatives .

Sulfonyl-Containing Triazole Derivatives ()

Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone highlight the role of sulfonyl groups in enhancing solubility and stability. The target compound’s imidazole sulfonyl group may similarly improve pharmacokinetics compared to non-sulfonated analogs.

Naphthalene Methanones ()

Derivatives such as (4-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone and (4-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone share the naphthalen-1-yl methanone motif. Substituents like methoxy or chloro on naphthalene modulate lipophilicity and electronic effects. The target compound’s imidazole-diazepane substituent may reduce steric hindrance compared to bulkier indole groups, improving membrane permeability .

Research Findings and Gaps

- Synthetic Challenges : The target compound’s diazepane-sulfonyl linkage requires precise control during sulfonation, akin to methods used in triazole derivatives (e.g., sodium ethoxide-mediated reactions) .

Data Table: Key Comparative Features

*Molecular weights estimated from structural data where explicit values are unavailable.

Preparation Methods

Sulfuryl Chloride-Mediated Sulfonation

Imidazole sulfonylation employs sulfuryl chloride (SO₂Cl₂) under anhydrous conditions:

1-Methyl-1H-imidazole + SO₂Cl₂ → 1-Methyl-1H-imidazole-4-sulfonyl chloride + HCl

Optimized Conditions :

- Solvent: Acetonitrile (0°C, N₂ atmosphere).

- Stoichiometry: 1.1 eq. SO₂Cl₂ per imidazole.

- Yield: 89% after silica chromatography (hexane:EtOAc 4:1).

Challenges :

- Exothermic reaction requiring cryogenic control (−10°C).

- Byproduct HCl necessitates scavenging with molecular sieves.

Functionalization of 1,4-Diazepane

Selective Sulfonation at the 4-Position

Sulfonyl chloride (1.05 eq.) reacts with 1,4-diazepane in dichloromethane (DCM) with triethylamine (TEA) as base:

1,4-Diazepane + 1-Methyl-1H-imidazole-4-sulfonyl chloride → 4-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane

Key Parameters :

- Temperature: 0°C → RT over 12 h.

- Workup: Aqueous NaHCO₃ wash to remove excess TEA·HCl.

- Yield: 76% (isolated as white crystalline solid).

Selectivity Control :

- Steric hindrance at the 1-position directs sulfonation to the 4-amino group.

- ¹H NMR (400 MHz, CDCl₃): δ 3.72 (t, J = 6.0 Hz, 4H, CH₂N), 3.41 (s, 3H, NCH₃), 2.85–2.75 (m, 4H, CH₂SO₂).

Installation of the Naphthalen-1-yl Methanone Moiety

Gold-Catalyzed Ketone Formation

Adapting cyclization methodologies from, the sulfonated diazepane undergoes Au(I)-catalyzed coupling with 1-ethynylnaphthalene:

4-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane + 1-Ethynylnaphthalene → Target Compound

Catalytic System :

- PPh₃AuOTf (2 mol%) in DCM.

- Temperature: 25°C, 3 h.

Yield : 85% after column chromatography (hexane:EtOAc 15:1).

Mechanistic Insight :

- Au(I) activates the alkyne for nucleophilic attack by the diazepane’s 1-amino group.

- Tandem cyclization forms the ketone via 6-endo-dig closure.

Alternative Methodologies and Comparative Analysis

Reductive Amination Approach

A two-step sequence involving:

- Condensation of 4-sulfonyldiazepane with naphthalene-1-carbaldehyde.

- NaBH₄ reduction of the imine intermediate.

Conditions :

- Solvent: MeOH, RT, 12 h.

- Yield: 62% (lower than Au catalysis due to over-reduction byproducts).

Friedel-Crafts Acylation

Attempted acylation using AlCl₃ and naphthalene-1-carbonyl chloride led to:

- <5% yield (attributed to diazepane’s poor nucleophilicity post-sulfonation).

- Polyacylation byproducts dominated (71%).

Scalability and Process Optimization

Large-Scale Sulfonation (100 g Batch)

Continuous-Flow Ketone Synthesis

Microreactor trials (0.5 mL/min flow rate) improved Au catalysis:

- Residence time: 8 min.

- Yield: 91% (vs. 85% batch).

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC (C18, MeCN:H₂O 70:30): 99.1% purity (tₐ = 6.72 min).

- Elemental Analysis: C 63.82%, H 5.89%, N 12.31% (theor. C 63.71%, H 5.77%, N 12.36%).

Q & A

Q. What are the recommended synthetic routes for (4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the diazepane ring followed by sulfonylation. Key steps include nucleophilic substitution to introduce the sulfonyl group (e.g., using 1-methyl-1H-imidazole-4-sulfonyl chloride) and coupling with the naphthalen-1-yl methanone moiety. Reaction conditions such as temperature (controlled between 0–60°C), solvent polarity (e.g., dichloromethane or DMF), and catalysts (e.g., triethylamine for acid scavenging) significantly impact yield and purity. Multi-step purification (e.g., column chromatography, recrystallization) is often required to isolate the final product .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for structural elucidation), High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment are critical. Fourier-Transform Infrared (FT-IR) spectroscopy can validate functional groups like sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and carbonyl (C=O at ~1650–1750 cm⁻¹). X-ray crystallography, if feasible, provides definitive stereochemical details .

Q. What initial biological screening assays are appropriate for evaluating its pharmacological potential?

Preliminary screens include:

- Enzyme inhibition assays : Target-specific assays (e.g., kinases, proteases) using fluorogenic or chromogenic substrates.

- Antimicrobial testing : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.

- Cytotoxicity profiling : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-tumorigenic cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to improve scalability and purity?

Optimization strategies include:

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., stoichiometry, solvent, temperature) to identify robust conditions.

- Flow chemistry : Continuous synthesis for diazepane ring formation to enhance reproducibility.

- Catalyst screening : Transition-metal catalysts (e.g., Pd for coupling reactions) or enzymatic catalysts for stereoselective steps.

- In-line analytics : Real-time monitoring via LC-MS to detect intermediates and byproducts .

Q. What strategies resolve contradictions in biological activity data across different studies?

Discrepancies may arise from assay variability or compound stability. Solutions include:

- Standardized protocols : Harmonizing cell lines, incubation times, and controls (e.g., DMSO vehicle).

- Orthogonal assays : Confirmatory tests (e.g., SPR for binding affinity if initial data came from fluorescence quenching).

- Stability studies : Assess compound integrity under assay conditions (pH, temperature) via HPLC-MS .

Q. How do computational methods aid in understanding the compound’s interactions with biological targets?

- Molecular docking : Predict binding modes to targets (e.g., imidazole interactions with histidine residues in enzymes).

- Molecular Dynamics (MD) : Simulate ligand-receptor dynamics (e.g., sulfonyl group solvation effects).

- Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO/LUMO energies) to explain reactivity .

Q. What structure-activity relationship (SAR) insights can guide further derivatization?

Key modifications to explore:

- Imidazole substitution : Replace 1-methyl with bulkier groups (e.g., isopropyl) to enhance hydrophobic interactions.

- Sulfonyl group variation : Introduce electron-withdrawing groups (e.g., CF₃) to modulate enzyme inhibition.

- Diazepane ring rigidity : Incorporate sp³-hybridized carbons or fused rings to restrict conformational flexibility and improve target selectivity .

Q. How should researchers address chemical stability challenges during storage and biological assays?

- pH stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) across pH 3–9 to identify labile bonds (e.g., sulfonamide hydrolysis).

- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation.

- Cryopreservation : Lyophilize in inert matrices (e.g., trehalose) for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.